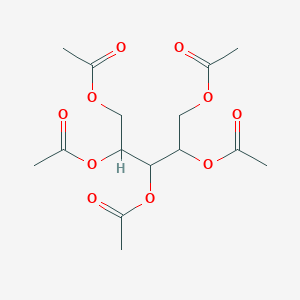
1,2,3,4,5-Penta-O-acetylpentitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Penta-O-acetylpentitol is a pentitol derivative where all five hydroxyl groups are acetylated. This compound is known for its role in various chemical reactions and its applications in scientific research. It is a stereoisomeric compound, meaning it can exist in multiple forms that differ only in the spatial arrangement of atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Penta-O-acetylpentitol can be synthesized through the acetylation of pentitol. The process typically involves the use of acetic anhydride and a catalyst such as perchloric acid, sulphuric acid, or pyridine. The reaction is carried out by dissolving pentitol in acetic anhydride and adding the catalyst. The mixture is then stirred and maintained at a specific temperature to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to pentitol.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Produces pentitol acids.
Reduction: Yields pentitol.
Substitution: Results in various substituted pentitols depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed reactions involving acetylated sugars.
Medicine: Investigated for its potential role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed by esterases, releasing pentitol and acetic acid. This hydrolysis can affect various biochemical pathways, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Penta-O-acetyl-D-xylitol: Another acetylated pentitol with similar properties.
1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose: An acetylated sugar used in glycosylation studies.
Uniqueness
1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific stereochemistry and the position of acetyl groups. This uniqueness makes it valuable for studying stereospecific reactions and for applications requiring precise molecular configurations .
Propiedades
Número CAS |
6330-69-4 |
|---|---|
Fórmula molecular |
C15H22O10 |
Peso molecular |
362.33 g/mol |
Nombre IUPAC |
2,3,4,5-tetraacetyloxypentyl acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |
Clave InChI |
NVKPIAUSOPISJK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



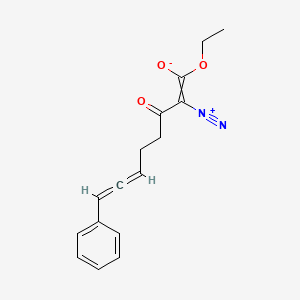
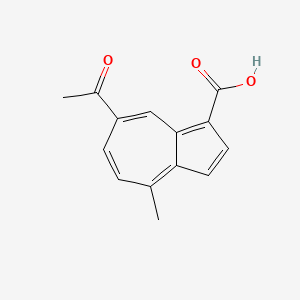


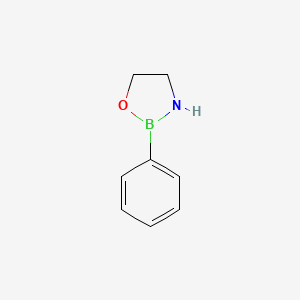
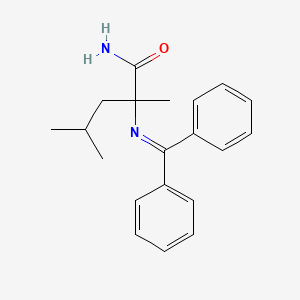
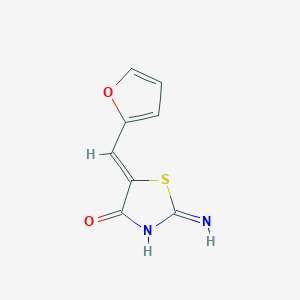
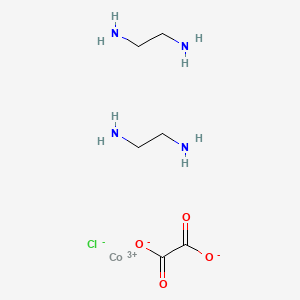
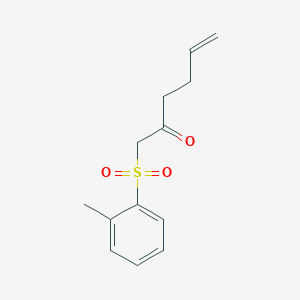
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
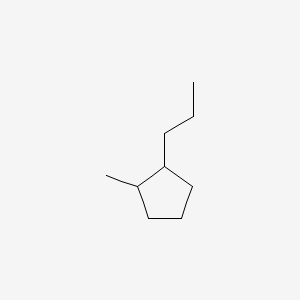
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)
